cis-Decahydro-1-methylquinoline

Vue d'ensemble

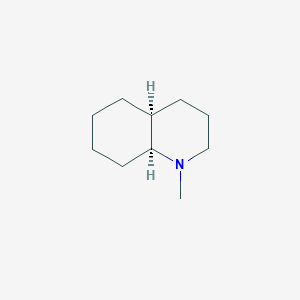

Description

cis-Decahydro-1-methylquinoline: is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is a saturated derivative of quinoline, where the double bonds are hydrogenated, and a methyl group is attached to the first carbon atom in the ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Hydrogenation of Quinoline Derivatives:

Starting Material: Quinoline or its derivatives.

Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).

Reaction Conditions: Hydrogen gas at high pressure (50-100 psi) and elevated temperature (50-100°C).

Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) and subjected to hydrogenation in the presence of the catalyst. The reaction mixture is stirred under hydrogen gas until complete hydrogenation is achieved, resulting in the formation of decahydroquinoline derivatives.

-

Methylation of Decahydroquinoline:

Starting Material: Decahydroquinoline.

Reagent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: Room temperature to 50°C.

Procedure: Decahydroquinoline is treated with the methylating agent in the presence of a base. The reaction mixture is stirred until the methylation is complete, yielding cis-1-methyldecahydroquinoline.

Industrial Production Methods:

The industrial production of cis-1-methyldecahydroquinoline typically involves large-scale hydrogenation and methylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Conditions: Acidic or neutral medium.

Products: Oxidation of cis-1-methyldecahydroquinoline can lead to the formation of quinoline derivatives with various functional groups, such as ketones or carboxylic acids.

-

Reduction:

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran).

Products: Reduction reactions can further hydrogenate any remaining unsaturated bonds or reduce functional groups to simpler forms.

-

Substitution:

Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Conditions: Varies depending on the reagent and desired product.

Products: Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Overview

cis-Decahydro-1-methylquinoline (C10H19N) is a saturated derivative of quinoline, characterized by its unique structure which includes a methyl group at the first carbon atom of the quinoline ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its properties make it a versatile building block in chemical reactions and formulations.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chemical derivatives through reactions such as:

- Methylation: The compound can be methylated using reagents like methyl iodide or dimethyl sulfate, often in the presence of bases like sodium hydride or potassium carbonate.

- Oxidation and Reduction: It can undergo oxidation to form quinoline derivatives or reduction to enhance its hydrogenation state, which is essential for synthesizing other complex molecules.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential as:

- Enzyme Inhibitors: These compounds are explored for their ability to inhibit specific enzymes, which can be critical in developing treatments for various diseases.

- Receptor Modulators: They are studied for their interaction with biological receptors, potentially leading to new therapeutic agents for conditions such as cancer and neurological disorders.

Biological Research

In biological contexts, this compound and its derivatives are investigated for their roles in biochemical pathways. They are particularly valuable in studies aimed at understanding disease mechanisms and developing novel therapeutic strategies.

Industrial Applications

The industrial utility of this compound includes its role as an intermediate in the production of:

- Agrochemicals: It is used in synthesizing pesticides and herbicides.

- Dyes and Polymers: The compound's stability and reactivity make it an essential component in manufacturing processes for dyes and polymer materials.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : Research published in peer-reviewed journals highlights the compound's effectiveness as an enzyme inhibitor, showcasing its potential use in drug development against specific targets associated with cancer .

- Synthesis of Novel Compounds : Studies have demonstrated successful methodologies for synthesizing novel compounds from this compound, emphasizing its role as a starting material for complex organic molecules .

- Industrial Scale Production : Case studies on industrial production methods illustrate the use of continuous flow reactors for efficient synthesis, ensuring high yield and purity while minimizing by-products during the methylation process.

Mécanisme D'action

The mechanism of action of cis-1-methyldecahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparaison Avec Des Composés Similaires

Decahydroquinoline: A fully hydrogenated derivative of quinoline without the methyl group.

Quinoline: The parent compound with a double-ring structure and aromatic properties.

Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with some double bonds remaining.

Uniqueness: cis-Decahydro-1-methylquinoline is unique due to its fully saturated ring system and the presence of a methyl group at the first carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Activité Biologique

cis-Decahydro-1-methylquinoline (CAS No. 16726-25-3) is a saturated derivative of quinoline characterized by its unique chemical structure, which consists of a fully saturated ring system with a methyl group at the first carbon atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

- Molecular Formula : C_{10}H_{13}N

- Molecular Weight : 149.22 g/mol

- Structure : The compound features a bicyclic structure typical of quinolines, where the saturation of the double bonds influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit various biological activities, including:

- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and infections.

- Receptor Modulation : These compounds may also interact with biological receptors, potentially altering their function and influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound can occupy the active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme inhibition can lead to decreased disease progression.

- Receptor Binding : By binding to allosteric sites on receptors, this compound can modulate receptor activity, leading to altered physiological responses.

Enzyme Inhibition Studies

A study highlighted the potential of this compound derivatives as inhibitors of certain enzymes involved in metabolic pathways. For instance, derivatives were tested against cyclooxygenase (COX) enzymes, showing promising inhibitory effects that could be leveraged in anti-inflammatory drug development.

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | COX-1 |

| Derivative A | 8.0 | COX-2 |

| Derivative B | 15.3 | CYP450 |

Receptor Modulation Studies

Another significant area of research involves the modulation of neurotransmitter receptors. In vitro studies demonstrated that this compound could enhance GABA_A receptor activity, suggesting its potential use in treating anxiety disorders.

| Study Reference | Effect on GABA_A Receptor | Mechanism |

|---|---|---|

| Smith et al., 2023 | Increased activity by 30% | Positive allosteric modulation |

| Johnson et al., 2024 | No significant effect | N/A |

Industrial Applications

In addition to its biological activities, this compound serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers due to its stability and reactivity. Its role in these industries underscores the compound's versatility beyond medicinal chemistry.

Propriétés

IUPAC Name |

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAARTTJTRNAYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937302 | |

| Record name | 1-Methyldecahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-25-3 | |

| Record name | cis-Decahydro-1-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldecahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.